N-(1H-Benzo[d]imidazol-6-yl)acetamide

Kinase Inhibition Immunology Interleukin-2 Inducible T-Cell Kinase (ITK)

N-(1H-Benzo[d]imidazol-6-yl)acetamide is a small-molecule benzimidazole derivative (C9H9N3O, MW 175.19) featuring an acetamido group at the 6-position of the bicyclic core. It serves as a fundamental building block and minimalist pharmacophore within broader classes of kinase inhibitors and receptor antagonists.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 34443-02-2
Cat. No. B3051537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Benzo[d]imidazol-6-yl)acetamide
CAS34443-02-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C9H9N3O/c1-6(13)12-7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)(H,12,13)
InChIKeyANXMOWJCWNWSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Benzo[d]imidazol-6-yl)acetamide (CAS 34443-02-2): Core Scaffold Overview for Targeted Procurement


N-(1H-Benzo[d]imidazol-6-yl)acetamide is a small-molecule benzimidazole derivative (C9H9N3O, MW 175.19) featuring an acetamido group at the 6-position of the bicyclic core [1]. It serves as a fundamental building block and minimalist pharmacophore within broader classes of kinase inhibitors and receptor antagonists. Its differentiation arises from the specific, regio-defined 6-acetamido substitution, which is a critical structural determinant for activity in several distinct target families, as demonstrated in comparative structure-activity relationship (SAR) studies.

Why Benzimidazole Isosteres Cannot Substitute for N-(1H-Benzo[d]imidazol-6-yl)acetamide in Targeted Programs


Generic benzimidazole substitution fails because the specific location and nature of the C6 substituent precisely control target engagement and potency. Simply selecting any benzimidazole or even a different 6-substituted analog will not replicate the binding profile of the 6-acetamido moiety. Evidence shows that even reversing the amide linkage at the C6 position leads to a quantifiable, five-fold shift in inhibitory potency against ITK, demonstrating the extreme sensitivity of target binding to the exact amide connectivity [1]. Furthermore, the C6-acetamido group is the foundational motif for potent activity in multiple, distinct target classes, including angiotensin II AT1 antagonists and P2Y14R antagonists, where its replacement or absence abolishes high-affinity interaction [2][3]. Interchanging with non-acetamido or differently positioned analogs will invalidate established SAR and lead to a critical loss of function.

Quantitative Differentiation Guide for N-(1H-Benzo[d]imidazol-6-yl)acetamide: Head-to-Head and Cross-Class Evidence


ITK Inhibition: A Five-Fold Potency Gain from Amide Linkage Reversal vs. the Inverted Analog

In a hit-to-lead optimization program for ITK inhibitors, reversing the amide linkage at the C6 position of the benzimidazole core led to compound 16. This structural modification, which differentiates the standard 6-acetamido connectivity from a reversed amide, resulted in a fivefold improvement in inhibitory potency compared to its predecessor [1]. This demonstrates that the specific N-(1H-Benzo[d]imidazol-6-yl)acetamide connectivity is a pivotal structural determinant for target binding.

Kinase Inhibition Immunology Interleukin-2 Inducible T-Cell Kinase (ITK)

P2Y14R Antagonism: The 6-Benzimidazole Acetamide Scaffold Enables Sub-Nanomolar Potency in Advanced Leads

Optimization of the N-(1H-benzo[d]imidazol-6-yl)acetamide scaffold led to the discovery of compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), a potent P2Y14R antagonist with an IC50 of 0.6 nM [1]. This demonstrates that the 6-acetamido core is a privileged scaffold capable of supporting extremely high target affinity when appropriately derivatized. Analogs lacking this specific 6-substituted benzimidazole core show substantially reduced or no activity.

Purinergic Receptor Inflammation P2Y14R Antagonist

Angiotensin II AT1 Receptor: 6-Acylamino Substitution is a Prerequisite for Nanomolar Antagonism

A landmark SAR study established that among systematic variations at positions 4-7 of the benzimidazole ring, acylamino substitution at the 6-position yields highly active angiotensin II AT1 receptor antagonists with activities in the low nanomolar range [1]. Substitutions at other positions or with different groups did not replicate this activity profile. The 6-acetamido group is the minimal structural representation of this critical pharmacophoric element.

Angiotensin Receptor Cardiovascular AT1 Antagonist

Physicochemical Differentiation: The 6-Acetamido Group Provides a Defined Hydrogen Bonding Profile vs. Other Substitution Patterns

The target compound possesses two hydrogen bond donors and two acceptors, with a topological polar surface area (TPSA) of 57.8 Ų and a calculated LogP of 1.0 [1]. This specific profile, governed by the 6-acetamido group, contrasts with other regioisomers (e.g., 5-substituted analogs) and other substituents (e.g., nitro, halogen, or alkyl) which alter hydrogen bonding capacity, lipophilicity, and molecular recognition. For example, a 6-nitro analog would dramatically increase electron deficiency and alter H-bond acceptor properties, while a 6-methyl analog would increase LogP and remove all H-bond donor/acceptor capability at that vector.

Medicinal Chemistry Physicochemical Properties Scaffold Selection

High-Confidence Application Scenarios for N-(1H-Benzo[d]imidazol-6-yl)acetamide Based on Differential Evidence


Kinase Inhibitor Lead Generation (e.g., ITK, PAK4)

Procure this compound as the validated starting point for generating novel kinase inhibitors, particularly for ITK and other kinases where the benzimidazole C6-amide vector is critical. The documented fivefold potency shift from amide reversal confirms the necessity of this exact connectivity for target engagement . Use it to explore SAR around the kinase specificity pocket, as this scaffold has been crystallographically validated in related kinases . (Source: Snow et al., 2007; WO 2014/170421 A1).

P2Y14R Antagonist Development Programs

Use this compound as the core intermediate for synthesizing high-affinity P2Y14R antagonists for inflammatory disease targets. A derivative of this scaffold (I-17) demonstrated sub-nanomolar IC50 (0.6 nM) and favorable oral bioavailability (F=75%) . The parent acetamide is the essential starting material for exploring the N-substituted acetamide derivative space that yielded this clinical candidate-quality lead. (Source: Liu et al., 2024).

Angiotensin II AT1 Receptor Antagonist Pharmacophore Construction

Employ this compound as the minimal pharmacophoric unit for AT1 receptor antagonist design. Published SAR unequivocally shows that 6-acylamino substitution is the key to low nanomolar receptor binding, contrasting with inactive or weakly active regioisomers . It is the precursor for further derivatization with biphenyl or heterocyclic elements to achieve oral activity, following the path of clinical candidates like BIBR 277. (Source: Ries et al., 1993).

Focused Benzimidazole Library Synthesis and Scaffold Hopping

Use this compound as a regio-chemically defined anchor for parallel synthesis of focused libraries. Unlike other benzimidazole building blocks, the 6-acetamido derivative provides a specific hydrogen-bonding vector (2 donors, 2 acceptors, TPSA 57.8 Ų) that is predicted to confer superior solubility and binding profiles over more lipophilic alternatives . This enables systematic exploration of target space where this precise pharmacophore is required. (Source: PubChem Computed Properties).

Quote Request

Request a Quote for N-(1H-Benzo[d]imidazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.